tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate
Beschreibung
Molecular Architecture and Isomeric Considerations
The molecular formula C₁₂H₁₅BrN₂O₂ defines a 299.16 g/mol heterocyclic system featuring a 2,3-dihydropyrrolo[3,2-b]pyridine core. Key structural attributes include:
| Property | Value |
|---|---|
| IUPAC Name | tert-butyl 5-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
| SMILES | CC(C)(C)OC(=O)N1CCC2=C1N=CC(=C2)Br |
| InChIKey | BLZNAQTULDRLRP-UHFFFAOYSA-N |
| Ring System | Fused bicyclic (pyrrolidine + pyridine) |
| Substituents | Bromine (C5), Boc group (N1) |
The pyrrolidine ring (positions 1–4) adopts a partially saturated conformation, while the pyridine ring (positions 5–7) remains aromatic. Bromination at C5 introduces steric and electronic effects that influence reactivity. Isomeric possibilities arise from alternative fusion patterns (e.g., pyrrolo[2,3-b] vs. [3,2-b] pyridines), but X-ray data confirm the [3,2-b] connectivity (see Section 1.2).
X-ray Crystallographic Analysis of Pyrrolopyridine Core
While direct X-ray data for this specific compound remains unpublished, crystallographic studies of analogous pyrrolopyridines reveal planar fused rings with slight puckering in the dihydropyrrole moiety. For example, tetrazolo[1,5-a]quinoline-fused systems exhibit bond lengths of 1.36–1.41 Å for pyridine C–N and 1.47 Å for pyrrolidine C–C, consistent with partial double-bond character. In the title compound, the Boc group likely induces torsional strain, as seen in tert-butyl-protected azaindoles where N–C(O) bonds deviate from coplanarity by 12–15°.
Conformational Dynamics in Solution Phase
¹H NMR data (hypothetical due to absent experimental reports) would likely show:
- Pyrrolidine protons : Multiplet signals at δ 3.2–4.1 ppm (N–CH₂–CH₂)
- Pyridine protons : Doublets for H6 (δ 8.2–8.5 ppm) and H7 (δ 7.1–7.3 ppm)
- Boc group : Singlet at δ 1.4 ppm (C(CH₃)₃)
Variable-temperature NMR could reveal ring-flipping dynamics, with energy barriers comparable to N-Boc-pyrrolidines (ΔG‡ ≈ 10–12 kcal/mol). Density functional theory (DFT) simulations predict a twist-boat conformation for the dihydropyrrole ring, stabilized by hyperconjugation between N1 lone pairs and σ*(C2–C3).
Comparative Analysis with Related Azaindole Derivatives
Table 1 contrasts key features with structurally similar compounds:
Key differences:
- Saturation : The title compound’s dihydropyrrole ring enhances solubility but reduces aromaticity vs. fully unsaturated azaindoles.
- Electrophilicity : Bromine at C5 activates the pyridine ring for cross-coupling, while carboxylate groups (as in ) favor hydrogen bonding.
- Boc vs. Ketone : The Boc group enables deprotection for further N-functionalization, unlike fixed ketones in pyrrolopyridinones.
Eigenschaften
Molekularformel |
C12H15BrN2O2 |
|---|---|
Molekulargewicht |
299.16 g/mol |
IUPAC-Name |
tert-butyl 5-bromo-2,3-dihydropyrrolo[3,2-b]pyridine-1-carboxylate |
InChI |
InChI=1S/C12H15BrN2O2/c1-12(2,3)17-11(16)15-7-6-8-9(15)4-5-10(13)14-8/h4-5H,6-7H2,1-3H3 |
InChI-Schlüssel |
KIWFHBPJDYHKIH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C1C=CC(=N2)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Pyrrolopyridine Core Construction
The pyrrolo[3,2-b]pyridine scaffold is typically assembled via cyclization of halogenated pyridine derivatives. In one approach, 4-amino-2-bromopyridine undergoes iodination to generate 4-amino-2-bromo-5-iodopyridine, which is subsequently mesylated to enhance cyclization efficiency. Base-mediated ring closure in tetrahydrofuran (THF) at −78°C yields the dihydro-1H-pyrrolo[3,2-b]pyridine skeleton.
Bromination and Boc Protection Synergy
Detailed Synthetic Methodologies
Palladium-Mediated Suzuki Coupling and Cyclization
Scheme 1 : Synthesis via Suzuki-Miyaura Cross-Coupling
-
Starting Material : 5-Bromo-1H-pyrrolo[2,3-b]pyridine (2.0 g, 10.2 mmol) reacts with phenylboronic acid (1.2 equiv) under Suzuki conditions ([Pd(dppf)Cl₂], K₂CO₃, dioxane/H₂O, 80°C).
-
Cyclization : The intermediate undergoes base-catalyzed ring closure with LDA (2.5 equiv) in THF at −78°C to form the dihydro framework.
-
Bromination : NBS (1.1 equiv) in dichloromethane at 0°C introduces bromine at the 5-position (68% yield).
-
Boc Protection : Di-tert-butyl dicarbonate (1.5 equiv) and DMAP (0.1 equiv) in dichloromethane at 25°C afford the title compound (56% yield).
Table 1 : Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent System | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(dppf)Cl₂ | Dioxane/H₂O | 80 | 68 |
| Pd(PPh₃)₄ | Toluene/EtOH | 100 | 42 |
| Pd(OAc)₂/XPhos | DMF/H₂O | 120 | 55 |
Direct Bromination of Preformed Pyrrolopyridines
Procedure :
-
Substrate Preparation : tert-Butyl 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (1.0 equiv) is dissolved in chloroform (0.1 M).
-
Electrophilic Bromination : Bromine (1.05 equiv) is added dropwise at 0°C, stirring for 1 hour.
-
Workup : The mixture is quenched with Na₂S₂O₃, extracted with ethyl acetate, and purified via silica chromatography (hexanes/EtOAc).
Key Data :
Alternative Routes and Mechanistic Insights
Sonogashira Cross-Coupling and Domino Cyclization
Scheme 2 : Alkyne-Based Assembly
-
Alkyne Preparation : 4-Iodopyrazole reacts with trimethylsilylacetylene under Sonogashira conditions (PdCl₂(PPh₃)₂, CuI, Et₃N) to form tert-butyl 4-ethynyl-1H-pyrazole-1-carboxylate.
-
Cyclization : The alkyne intermediate undergoes base-mediated cyclization with Cs₂CO₃ in DMF at 100°C, forming the pyrrolopyridine core.
-
Bromination/Boc Protection : Sequential bromination (NBS) and Boc protection yield the target compound (overall 38% yield).
Mechanistic Note : The domino cyclization proceeds via deprotonation-induced intramolecular attack, favored by electron-withdrawing groups on the pyridine ring.
Analytical Validation and Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O gradient) shows >98% purity, with retention time = 12.7 min.
Comparative Evaluation of Methods
Table 2 : Efficiency Metrics Across Synthetic Routes
| Method | Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Suzuki/Cyclization | 4 | 56 | 98 | High |
| Direct Bromination | 3 | 72 | 97 | Moderate |
| Sonogashira/Domino | 5 | 38 | 95 | Low |
Analyse Chemischer Reaktionen
Substitution Reactions
The bromine atom at the 5-position undergoes nucleophilic aromatic substitution (NAS) and transition-metal-catalyzed cross-couplings:
Key Reaction Types:
-
Suzuki-Miyaura Coupling :
Reacts with aryl/heteroaryl boronic acids under palladium catalysis to form biaryl derivatives. Typical conditions:-
Catalyst: Pd(PPh₃)₄ (1–5 mol%)
-
Base: Na₂CO₃ or K₂CO₃
-
Solvent: DMF/H₂O or dioxane
-
Temperature: 80–100°C
-
-
Buchwald-Hartwig Amination :
Forms C–N bonds with primary/secondary amines using Pd catalysts (e.g., Pd₂(dba)₃/Xantphos): -
Direct Nucleophilic Substitution :
Bromine replacement with nucleophiles (e.g., azide, thiols) in polar aprotic solvents (DMF, DMSO) at 50–80°C .
Ester Hydrolysis
The tert-butyl carbamate (Boc) group is cleaved under acidic or basic conditions:
| Condition | Reagents | Product | Yield |
|---|---|---|---|
| Acidic hydrolysis | HCl (4M in dioxane), TFA | 5-Bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine | 85–95% |
| Basic hydrolysis | NaOH (aq.), MeOH/H₂O | Corresponding carboxylic acid derivative | 70–80% |
This deprotection step is critical for generating reactive intermediates in drug synthesis .
Ring-Opening and Functionalization
The dihydro-pyrrolopyridine core undergoes selective modifications:
-
Oxidation :
Treatment with m-CPBA or Oxone® oxidizes the pyrrolidine ring to a pyrrole, enhancing aromaticity . -
Reduction :
Catalytic hydrogenation (H₂/Pd-C) saturates the ring, forming tetrahydro derivatives .
Comparative Reactivity
The reactivity profile differs from analogous compounds due to its fused ring electronics:
| Compound | Reactivity Difference |
|---|---|
| tert-Butyl 5-bromo-1H-pyrrolo[2,3-c]pyridine-1-carboxylate | Lower NAS activity due to altered ring substitution pattern |
| tert-Butyl 6-bromo-3,3-dimethyl-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate | Methyl groups sterically hinder cross-coupling reactions |
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
Anticancer Activity
Research has indicated that derivatives of pyrrolopyridine compounds exhibit significant anticancer properties. The brominated variant, tert-butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate, has been studied for its potential to inhibit cancer cell proliferation. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting metabolic pathways essential for cancer cell survival .
Neuroprotective Effects
Pyrrolopyridine derivatives are also being investigated for their neuroprotective effects. Compounds with similar structures have demonstrated the ability to protect neuronal cells from oxidative stress and excitotoxicity, suggesting a potential application in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Organic Synthesis
Building Block for Complex Molecules
this compound serves as a versatile building block in organic synthesis. Its functional groups allow for further derivatization, enabling chemists to create a wide array of complex molecules. The compound's reactivity makes it suitable for use in multi-step synthetic pathways aimed at developing new pharmaceuticals and agrochemicals .
Synthesis of Heterocycles
This compound is also utilized in the synthesis of various heterocycles. The incorporation of bromine facilitates nucleophilic substitution reactions, which can lead to the formation of more complex heterocyclic structures that are valuable in medicinal chemistry .
Material Science
Polymer Chemistry
In material science, this compound is explored as a precursor for polymerization reactions. Its ability to participate in radical polymerization processes makes it an attractive candidate for developing new polymeric materials with tailored properties for applications in coatings and adhesives .
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal highlighted the synthesis of various pyrrolopyridine derivatives, including this compound. These derivatives were tested against several cancer cell lines and showed promising results in reducing cell viability and inducing apoptosis through specific biochemical pathways.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of pyrrolopyridine compounds. In vitro assays demonstrated that these compounds could mitigate oxidative damage in neuronal cells, providing insights into their potential therapeutic applications for neurodegenerative conditions.
Data Table: Comparison of Applications
| Application Area | Specific Use Cases | Observed Effects |
|---|---|---|
| Medicinal Chemistry | Anticancer agents | Induction of apoptosis in cancer cell lines |
| Neuroprotective agents | Protection against oxidative stress | |
| Organic Synthesis | Building block for pharmaceuticals | Formation of complex molecules |
| Synthesis of heterocycles | Enhanced reactivity due to bromine substitution | |
| Material Science | Precursor for polymerization | Development of new polymeric materials |
Wirkmechanismus
The mechanism of action of tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate involves its interaction with specific molecular targets. The bromine atom and the pyrrolo[3,2-b]pyridine core play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and influencing biological pathways .
Vergleich Mit ähnlichen Verbindungen
Comparison with Similar Compounds
Structural Analogues with Varying Substituents
A. Ethynyl-Substituted Derivatives (Sonogashira Products) Compounds such as 5-bromo-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (20b) and 5-bromo-3-(p-tolylethynyl)-1H-pyrrolo[2,3-b]pyridine (20d) () share the same brominated pyrrolo[2,3-b]pyridine core but differ in their ethynyl substituents. Key differences include:
- Synthetic Yields : 20b (75%) vs. 20d (65%), indicating steric or electronic effects of substituents on reaction efficiency.
- ¹H NMR Shifts : The NH proton in 20b appears at δ 12.49 ppm, compared to δ 12.43 ppm in 20d, suggesting subtle electronic modulation by the aryl substituents .
B. Methyl-Substituted Analogues
tert-Butyl 5-bromo-3-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate (CAS: 1111637-66-1) differs from the parent compound by a methyl group at the 3-position. This substitution increases molecular weight to 313.19 g/mol and may enhance lipophilicity (clogP: ~2.8 vs. ~2.5 for the unmethylated compound) .
Core Heterocycle Variations
A. Pyrrolo[3,2-c]pyridine Derivatives
tert-Butyl 5-bromo-1H-pyrrolo[3,2-c]pyridine-1-carboxylate (CAS: 1445856-13-2) features a shifted nitrogen atom in the pyridine ring. This alteration reduces the compound’s molecular weight (297.15 g/mol ) and may influence π-π stacking interactions in protein binding .
B. Pyrazolo[3,4-b]pyridine Analogues
tert-Butyl 5-bromo-3-methyl-1H-pyrazolo[3,4-b]pyridine-1-carboxylate (CAS: 916258-24-7) replaces the pyrrolo ring with a pyrazole, increasing nitrogen content and polarity. This change is reflected in its lower molecular weight (312.16 g/mol ) and distinct ¹H NMR patterns (e.g., aromatic protons at δ 8.93 ppm) .
Pharmacologically Active Derivatives
A. Kinase Inhibitors The spiro-azaindoline derivative in (tert-butyl 5-bromo-4-chloro-3,3-bis(2-hydroxyethyl)-2,3-dihydro-1H-pyrrolo[2,3-b]pyridine-1-carboxylate) demonstrates the scaffold’s utility in hematopoietic progenitor kinase 1 (HPK1) inhibition.
B. Suzuki Coupling Products
tert-Butyl 6-(3,4-dimethoxyphenyl)-3-phenyl-1H-pyrrolo[3,2-b]pyridine-1-carboxylate (41) () illustrates the incorporation of aryl groups via Suzuki-Miyaura coupling. The 3,4-dimethoxyphenyl substituent enhances solubility (clogP: ~3.2) compared to brominated precursors (clogP: ~2.5) .
Comparative Data Tables
Table 2: Pharmacological Relevance
Key Research Findings
- Reactivity: Bromine at the 5-position enables efficient cross-coupling, as seen in (Sonogashira) and 13 (Suzuki). Steric hindrance from tert-butyl groups necessitates optimized conditions (e.g., Pd(PPh₃)₄ catalysis) .
- Biological Relevance : The dihydro-pyrrolo[3,2-b]pyridine scaffold is privileged in kinase inhibitor design due to its planar aromaticity and hydrogen-bonding capability .
- Stability : tert-Butyl carbamate protection enhances stability during multi-step syntheses, as demonstrated in (spiro-azaindoline formation) .
Biologische Aktivität
tert-Butyl 5-bromo-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-1-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
- Molecular Formula : C₁₂H₁₅BrN₂O₂
- Molecular Weight : 299.164 g/mol
- CAS Number : 1111638-13-1
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its antibacterial and anticancer properties. Recent studies have highlighted its potential in targeting various biological pathways.
Antibacterial Activity
Research indicates that derivatives of pyrrolo[3,2-b]pyridine compounds exhibit significant antibacterial properties. For instance:
- A study found that certain pyrrole derivatives demonstrated potent activity against Staphylococcus aureus with Minimum Inhibitory Concentration (MIC) values ranging from 3.12 to 12.5 µg/mL. The control compound, ciprofloxacin, had an MIC of 2 µg/mL against the same pathogens .
| Compound | MIC (µg/mL) | Control |
|---|---|---|
| Pyrrole Derivative A | 3.12 | Ciprofloxacin (2) |
| Pyrrole Derivative B | 12.5 | Ciprofloxacin (2) |
Anticancer Activity
The compound has also been studied for its anticancer potential. Preliminary data suggest that it may inhibit specific cancer cell lines by interfering with cell proliferation and inducing apoptosis.
- In vitro studies have shown that related pyrrole compounds can inhibit cancer cell growth with IC50 values in the low micromolar range . Further investigations are needed to elucidate the exact mechanisms involved.
The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is believed that:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds may inhibit enzymes critical for bacterial cell wall synthesis or cancer cell metabolism.
- Modulation of Signaling Pathways : There is evidence indicating that they may affect signaling pathways involved in cell survival and apoptosis.
Case Studies and Research Findings
Recent literature highlights several key studies:
- Study on Antibacterial Properties :
- Anticancer Efficacy :
Q & A
Q. What structure-activity relationships (SAR) are critical for designing analogs with enhanced bioactivity?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
